Moellendorffilin
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Overview
Description
Moellendorffilin is an analog of a natural product found in Chinese medicinal plants. It has shown potent anticancer activity by acting as a kinase inhibitor, blocking the activity of proteins involved in cancer cell growth and survival . The compound has a molecular formula of C26H20O10 and a molecular weight of 492.4 g/mol .
Preparation Methods
The preparation of Moellendorffilin involves the reaction of methyl benzoate (or ethyl benzoate) with sodium hydroxide to produce the salts of benzoic acid and methanol. The salts are then acidified to obtain this compound . This method is relatively straightforward and commonly used in laboratory settings.
Chemical Reactions Analysis
Moellendorffilin undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using appropriate reducing agents.
Scientific Research Applications
Moellendorffilin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methods.
Biology: The compound is studied for its biological activity, particularly its anticancer properties.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
Moellendorffilin exerts its effects by inhibiting kinase activity, which blocks the activity of proteins involved in cancer cell growth and survival. This inhibition leads to the induction of apoptosis in tumor cells, resulting in their destruction . The molecular targets and pathways involved include various kinases and signaling pathways critical for cell proliferation and survival.
Comparison with Similar Compounds
Moellendorffilin is structurally similar to several other compounds, including:
Angelicin: (CAS#523-50-2)
Sphondin: (CAS#483-66-9)
Isobergapten: (CAS#482-48-4)
Pimpinellin: (CAS#131-12-4) These compounds share similar structural features but differ in specific functional groups and substructures, which can lead to variations in their physicochemical properties, bioactivity, and pharmacological properties. This compound’s unique structure and potent anticancer activity distinguish it from these similar compounds.
Properties
Molecular Formula |
C26H20O10 |
---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
(1S,2R,14R,15S)-4,5,24,25-tetramethoxy-7,12,17,22-tetraoxaheptacyclo[13.11.0.02,14.03,11.06,10.018,26.019,23]hexacosa-3(11),4,6(10),8,18(26),19(23),20,24-octaene-13,16-dione |
InChI |
InChI=1S/C26H20O10/c1-29-21-15-11-12-14(13(11)25(27)35-17(15)9-5-7-33-19(9)23(21)31-3)26(28)36-18-10-6-8-34-20(10)24(32-4)22(30-2)16(12)18/h5-8,11-14H,1-4H3/t11-,12+,13-,14+ |
InChI Key |
LRROJPIKHKKOOJ-KPWCQOOUSA-N |
Isomeric SMILES |
COC1=C(C2=C(C=CO2)C3=C1[C@@H]4[C@H]5[C@@H]([C@@H]4C(=O)O3)C(=O)OC6=C5C(=C(C7=C6C=CO7)OC)OC)OC |
Canonical SMILES |
COC1=C(C2=C(C=CO2)C3=C1C4C5C(C4C(=O)O3)C(=O)OC6=C5C(=C(C7=C6C=CO7)OC)OC)OC |
Origin of Product |
United States |
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